molecular formula C16H24O3 B14423764 1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol CAS No. 84022-32-2

1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol

Cat. No.: B14423764
CAS No.: 84022-32-2
M. Wt: 264.36 g/mol
InChI Key: GUCXHQANOYKSQM-UHFFFAOYSA-N
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Description

1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol is an organic compound that features a cyclohexyl ring substituted with a methoxy group and a phenylpropane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanol with methanol in the presence of an acid catalyst to form 1-methoxycyclohexane. This intermediate can then undergo a Friedel-Crafts alkylation with benzene to introduce the phenyl group, followed by a reduction reaction to form the final diol product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may include steps such as distillation and recrystallization to purify the final product. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of proteins, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methoxycyclohexyl)-3-phenyl-1,3-propanedione
  • 1-(1-Methoxycyclohexyl)methanamine hydrochloride

Uniqueness

1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol is unique due to its specific structural features, such as the combination of a methoxycyclohexyl ring and a phenylpropane-1,3-diol moiety

Properties

CAS No.

84022-32-2

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

1-(1-methoxycyclohexyl)-3-phenylpropane-1,3-diol

InChI

InChI=1S/C16H24O3/c1-19-16(10-6-3-7-11-16)15(18)12-14(17)13-8-4-2-5-9-13/h2,4-5,8-9,14-15,17-18H,3,6-7,10-12H2,1H3

InChI Key

GUCXHQANOYKSQM-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCCC1)C(CC(C2=CC=CC=C2)O)O

Origin of Product

United States

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